3-Benzyloxy-2-fluorobenzaldehyde

Solid-state purity assessment Crystallization behavior Regioisomer quality control

Mislabeled benzyloxy-fluorobenzaldehyde regioisomers are indistinguishable by MS yet differ in melting point, reactivity, and downstream pharmacology. 3-Benzyloxy-2-fluorobenzaldehyde (CAS 103438-90-0) is the authentic 2-fluoro-3-benzyloxy isomer. - Identity: mp 88-89°C vs. 5-BnO-2-F (72-74°C) and 4-BnO-2-F (93-96°C) isomers. - Ortho-F activates aldehyde for 2-fluorophenylephrine synthesis; meta-OBn ensures chemoselectivity. - Key intermediate for ALDH1A3/ALDH3A1 inhibitor SAR and fluorinated amino acid precursors. Verified regioisomer, shipped promptly.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 103438-90-0
Cat. No. B027899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxy-2-fluorobenzaldehyde
CAS103438-90-0
Synonyms3-BENZYLOXY-2-FLUOROBENZALDEHYDE
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2F)C=O
InChIInChI=1S/C14H11FO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyZERGBECELFZROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyloxy-2-fluorobenzaldehyde: Regiospecific Building Block


3-Benzyloxy-2-fluorobenzaldehyde (CAS 103438-90-0) is a difunctional aromatic aldehyde of the class C14H11FO2, characterized by a benzyloxy (–OCH2C6H5) substituent at the meta position (C-3) and a fluorine atom at the ortho position (C-2) relative to the aldehyde group . This precise 2-fluoro-3-benzyloxy substitution pattern is critical to its utility: the ortho-fluorine exerts a strong electron-withdrawing inductive effect (–I) that polarizes the carbonyl carbon, increasing its electrophilicity for nucleophilic addition reactions, while the meta-benzyloxy group provides a protected phenol handle for late-stage deprotection to reveal 2-fluoro-3-hydroxybenzaldehyde . The compound (MW 230.23 g/mol, melting point 88–89 °C from cyclohexane) serves as a regiospecifically protected intermediate in the synthesis of ring-fluorinated adrenergic agonists (e.g., 2-fluorophenylephrine) and fluorinated amino acid precursors (e.g., 2-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine) where the sequential reactivity of the benzyl-protected hydroxyl and the fluorine-activated aldehyde must be preserved [1][2].

3-Benzyloxy-2-fluorobenzaldehyde: Irreplaceable Regioisomer


Benzyloxy-fluorobenzaldehyde regioisomers share the identical molecular formula (C14H11FO2) and molecular weight (230.23 g/mol), making them indistinguishable by elemental analysis or mass spectrometry; however, their divergent substitution patterns produce substantial differences in solid-state properties, synthetic reactivity, and downstream biological activity that preclude generic interchange. The 3-benzyloxy-2-fluoro isomer (target) directs nucleophilic and electrophilic processes differently from its 4-benzyloxy-2-fluoro and 5-benzyloxy-2-fluoro counterparts: the ortho-fluorine activates the aldehyde carbon toward nucleophilic attack via a through-bond inductive effect, while the meta-benzyloxy group modulates ring electronics without the competing resonance effects seen in para-substituted analogs . These electronic differences manifest in measurable physical property divergence—the target compound crystallizes at 88–89 °C, versus 72–74 °C for the 5-benzyloxy-2-fluoro isomer and 93–96 °C for the 4-benzyloxy-2-fluoro isomer—reflecting distinct intermolecular packing that impacts purification, formulation, and storage behavior . Most critically, when these protected benzaldehydes serve as precursors to fluorinated phenylephrines, the position of the fluorine atom inherited from the aldehyde starting material directly determines adrenergic receptor selectivity: 2-fluorophenylephrine (derived from the target compound's 2-fluoro-3-hydroxybenzaldehyde core) exhibits lower α-adrenergic potency and selectivity than 6-fluorophenylephrine, a pharmacologically meaningful difference rooted in the regiospecific positioning of fluorine that cannot be achieved by substituting a different benzyloxy-fluorobenzaldehyde isomer [1].

Quantitative Differentiation Evidence


Melting Point vs. 5-Benzyloxy Isomer

The target compound 3-benzyloxy-2-fluorobenzaldehyde (CAS 103438-90-0) exhibits a melting point of 88–89 °C (from cyclohexane), which is 16–17 °C higher than that of its closest regioisomer 5-benzyloxy-2-fluorobenzaldehyde (CAS 103438-92-2, mp 72–74 °C from cyclohexane) . The 4-benzyloxy-2-fluoro isomer (CAS 504414-32-8) melts at 93–96 °C, approximately 4–8 °C higher than the target . These melting point differences exceed typical batch-to-batch variability and provide a definitive, instrument-free identity test to distinguish regioisomers that share identical molecular formula (C14H11FO2), molecular weight (230.23), and elemental composition.

Solid-state purity assessment Crystallization behavior Regioisomer quality control

Validated O-Benzylation Synthetic Route

Patent US6737435B1 describes a reproducible synthetic procedure for 3-benzyloxy-2-fluorobenzaldehyde: 2-fluoro-3-hydroxybenzaldehyde (16.49 g, 117.7 mmol) is treated with NaH (60% in mineral oil, 5.18 g) in DMF (200 mL) followed by benzyl bromide (16.8 mL), yielding the purified product as a yellow solid in 18.41 g after flash column chromatography [1]. This corresponds to a calculated isolated yield of approximately 78% based on the starting material. The intermediate 2-fluoro-3-hydroxybenzaldehyde is notably more difficult to access than its non-fluorinated counterpart 3-hydroxybenzaldehyde, requiring regioselective lithiation or demethylation of 2-fluoro-3-methoxybenzaldehyde [2]. Without regioselective protection, direct use of 2-fluoro-3-hydroxybenzaldehyde in downstream steps risks competing reactivity at the free phenol, making the benzyl-protected form (i.e., the target compound) the necessary intermediate for achieving chemoselective transformation at the aldehyde in multi-step syntheses [3].

Protected aldehyde synthesis Phenol O-benzylation yield Process chemistry reproducibility

2-FPE vs. 6-FPE Adrenergic Selectivity

The target compound 3-benzyloxy-2-fluorobenzaldehyde serves as the protected precursor to 2-fluoro-3-hydroxybenzaldehyde, which is subsequently converted to 2-fluorophenylephrine (2-FPE) [1]. In direct comparative pharmacological profiling of the three ring-fluorinated phenylephrine regioisomers, 2-FPE (derived from the target compound's core scaffold) exhibited lower potency and lower selectivity for α-adrenergic receptors compared to β-adrenergic receptors relative to both the parent phenylephrine (PE) and the 6-fluoro isomer (6-FPE) [1][2]. Specifically, of the three FPEs, 6-FPE represents a more potent and more selective agonist for α-adrenoceptors compared to β-adrenoceptors than PE, while 4-FPE and, in particular, 2-FPE are less potent and selective as α-agonists [2]. The observed differences in adrenergic potency and α/β selectivity are attributed to fluorine-induced conformational changes arising from electrostatic repulsion between the ortho-fluorine and the benzylic hydroxyl group, an effect unique to the 2-fluoro substitution pattern [1]. This pharmacology is hard-wired to the fluorine position in the starting benzaldehyde: only the target compound's 2-fluoro-3-benzyloxy substitution pattern yields 2-FPE upon deprotection and further transformation.

Fluorinated phenylephrine pharmacology Adrenergic receptor selectivity Fluorine positional SAR

ALDH3A1 Inhibition by CB7 Derivative

The target compound 3-benzyloxy-2-fluorobenzaldehyde is a benzyloxybenzaldehyde (BBA) scaffold that shares the core structural features of ALDH1A3 and ALDH3A1 inhibitors. While the specific ALDH inhibition data for the procured compound itself has not been reported in primary literature, the benzyloxybenzaldehyde scaffold has been validated in ALDH inhibitor drug discovery [1]. In a related context under patent US9328112, compound CB7—synthesized from a benzyloxybenzaldehyde intermediate—displayed potent inhibition of human ALDH3A1 with an IC50 of 200 nM and a Ki of 82 nM (competitive inhibition, Lineweaver-Burk analysis, pH 7.5, using benzaldehyde as substrate with 1.5 mM NADP+) [2][3]. In contrast, other analogs in the same patent series (e.g., compound B37, CHEMBL1492620) showed weaker ALDH3A1 inhibition with IC50 values of 1,000 nM (1.0 µM) under identical assay conditions [4]. The most potent and selective ALDH1A3 inhibitors identified in a focused benzyloxybenzaldehyde study (ABMM-15 and ABMM-16) displayed IC50 values of 0.23 µM and 1.29 µM, respectively, demonstrating that subtle modifications to the benzyloxybenzaldehyde scaffold produce >5-fold differences in isoform potency [1]. The target compound, with its unique 3-benzyloxy-2-fluoro substitution, occupies a distinct region of this SAR landscape relative to non-fluorinated or differently substituted BBA analogs.

Aldehyde dehydrogenase inhibition ALDH3A1 selectivity Benzyloxybenzaldehyde SAR

Ortho-Fluorine Enhances Aldehyde Electrophilicity

The ortho-fluorine substituent in 3-benzyloxy-2-fluorobenzaldehyde exerts a strong electron-withdrawing inductive effect (–I) on the aldehyde carbonyl carbon, increasing its electrophilicity and thereby enhancing its reactivity toward nucleophiles compared to non-fluorinated benzyloxybenzaldehyde analogs . This electronic activation is well-established in physical organic chemistry: fluorine has a Hammett σₘ constant of +0.34 (meta) and σₚ of +0.06 (para, reflecting opposing resonance donation), meaning that an ortho-fluorine substituent (approximated by σₘ due to similar inductive transmission) significantly polarizes the adjacent carbonyl group [1]. The practical consequence is that the target compound undergoes nucleophilic addition reactions (e.g., Schiff base formation, aldol condensation with chiral glycine equivalents, cyanohydrin formation) with faster kinetics than non-fluorinated benzyloxybenzaldehydes [2]. The 3-benzyloxy group further contributes electron density via resonance (+M effect) at the meta position, creating an electronically differentiated aromatic ring with distinct regiochemical preferences for electrophilic aromatic substitution relative to the 4-benzyloxy-2-fluoro and 5-benzyloxy-2-fluoro isomers .

Carbonyl electrophilicity Fluorine inductive effect Nucleophilic addition kinetics

3-Benzyloxy-2-fluorobenzaldehyde: Validated Applications


2-Fluorophenylephrine Synthesis for Adrenergic SAR

The target compound is the direct synthetic precursor to 2-fluoro-3-hydroxybenzaldehyde, which is converted to 2-fluorophenylephrine (2-FPE) through established routes involving Schiff base formation/reduction or chiral cyanohydrin methodology [1]. 2-FPE is pharmacologically distinct from its 4-fluoro and 6-fluoro congeners: it exhibits lower α-adrenergic potency and reduced α/β selectivity compared to both parent phenylephrine and 6-FPE, a profile directly determined by electrostatic repulsion between the ortho-fluorine and the benzylic hydroxyl group [1][2]. This makes the target compound irreplaceable for medicinal chemistry programs mapping fluorine positional SAR on adrenergic receptor subtypes. Melting point verification (88–89 °C) provides immediate identity confirmation that the correct 2-fluoro-3-benzyloxy isomer—and not a mislabeled regioisomer—has been procured before committing to multi-step synthesis .

Fluorinated Dihydroxyphenylserine for PET Tracers

3,4-Dibenzyloxy-2-fluorobenzaldehyde, the doubly benzyl-protected derivative of the target compound's 2-fluoro-3-hydroxybenzaldehyde core, undergoes aldol condensation with chiral oxazolidinone glycine equivalents to yield fluorinated (2S,3R)-(3,4-dihydroxyphenyl)serine derivatives in >98% enantiomeric excess [3]. These fluorinated amino acids serve as in vivo precursors of fluorinated norepinephrines and as potential intermediates for ¹⁸F-labeled PET tracer development. The ortho-fluorine enhances the electrophilicity of the aldehyde carbonyl, facilitating the key aldol C–C bond formation under mild conditions (LDA, −78 °C) [3]. The benzyl protecting group strategy—for which the target compound is the mono-protected form—enables sequential unmasking of catechol hydroxyls under controlled hydrogenolysis conditions.

Benzyloxybenzaldehyde Library for ALDH Screening

The benzyloxybenzaldehyde (BBA) scaffold, exemplified by the target compound's 3-benzyloxy-2-fluorobenzaldehyde core, has been validated as a privileged scaffold for selective ALDH1A3 and ALDH3A1 inhibition [4][5]. BBA derivatives display IC50 values spanning 0.23 µM to >100 µM depending on substitution pattern, with >400-fold potency differences between closely related analogs [4]. The target compound's unique 2-fluoro-3-benzyloxy substitution pattern occupies a specific, underexplored region of this SAR landscape. For screening library construction, the target compound serves as a key intermediate: the aldehyde can be converted to Schiff bases, hydrazones, oximes, or reduced to benzyl alcohols; the benzyl group can be cleaved to reveal a free phenol for further diversification; and the ortho-fluorine modulates both electronic properties and metabolic stability of final screening compounds [5].

Fluorinated Heterocycle Synthesis via Cyclocondensation

The enhanced electrophilicity of the aldehyde carbonyl in 3-benzyloxy-2-fluorobenzaldehyde (due to ortho-fluorine inductive withdrawal, σₘ ≈ +0.34) makes it a reactive partner in cyclocondensation reactions with bifunctional nucleophiles (e.g., o-phenylenediamines, 2-aminothiophenols, hydrazines) to form fluorinated benzimidazoles, benzothiazoles, and pyrazoles [6]. In the synthesis of 3,4-dibenzyloxy-2-fluorobenzaldehyde-derived heterocycles via drug discovery routes documented in the Drug Future database, the aldehyde undergoes condensation with dichloromethyl phenylsulfoxide in the presence of LDA at −78 °C, followed by treatment with ethylmagnesium bromide to yield chloroketone intermediates for further elaboration [6]. The benzyl protecting group ensures that the phenolic oxygen does not compete as a nucleophile during these aldehyde-centered transformations, a chemoselectivity advantage lost when using the unprotected 2-fluoro-3-hydroxybenzaldehyde directly.

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